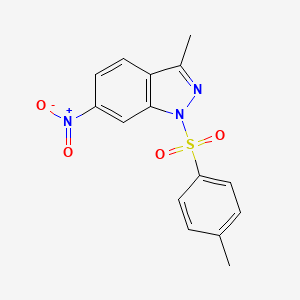

3-Methyl-6-nitro-1-tosyl-1H-indazole

Description

3-Methyl-6-nitro-1-tosyl-1H-indazole is a substituted indazole derivative characterized by a methyl group at the 3-position, a nitro group at the 6-position, and a para-toluenesulfonyl (tosyl) group at the 1-position of the indazole ring. The parent compound, 3-Methyl-6-nitro-1H-indazole (CAS No. 6494-19-5), has a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol. Its physical properties include a melting point of 187–188°C and predicted boiling point of 384.9±22.0°C . The tosylated derivative is used as an intermediate in organic synthesis and pharmaceutical research, leveraging the tosyl group’s role as a protective or leaving group in multi-step reactions .

Properties

CAS No. |

62271-21-0 |

|---|---|

Molecular Formula |

C15H13N3O4S |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

3-methyl-1-(4-methylphenyl)sulfonyl-6-nitroindazole |

InChI |

InChI=1S/C15H13N3O4S/c1-10-3-6-13(7-4-10)23(21,22)17-15-9-12(18(19)20)5-8-14(15)11(2)16-17/h3-9H,1-2H3 |

InChI Key |

ZHTZQYXQQLAQDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-nitro-1-tosyl-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Sulfonylation: The sulfonyl group (-SO2-) is introduced by reacting the intermediate compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Methylation: The methyl group (-CH3) is introduced through methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitro-1-tosyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Amino Derivatives: Formed through the reduction of the nitro group

Substituted Indazoles: Formed through nucleophilic substitution reactions

Scientific Research Applications

Chemistry

Building Block for Synthesis

3-Methyl-6-nitro-1-tosyl-1H-indazole serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, such as nucleophilic substitutions and reductions. This compound can be modified to create derivatives with enhanced properties or new functionalities.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Sulfonylation : Introduction of the sulfonyl group using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

- Methylation : Methyl groups are introduced using methyl iodide or dimethyl sulfate.

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. This makes them potential candidates for developing new antibiotics or antimicrobial agents.

Anticancer Potential

Studies have shown that this compound may possess anticancer properties. The mechanism involves interaction with specific enzymes or receptors that are crucial in cancer pathways. For instance, its derivatives have been evaluated for their ability to inhibit certain cancer cell lines, suggesting a role in cancer therapy .

Neuroprotective Effects

Certain indazole derivatives have demonstrated neuroprotective effects, indicating their potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Medicinal Applications

Therapeutic Investigations

this compound is being investigated for various therapeutic applications, including:

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

- HIV Protease Inhibition : Some indazoles have shown activity against HIV protease, indicating their potential in antiviral drug development .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in polymer science and material engineering, contributing to advancements in sustainable materials .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Key in creating derivatives |

| Biological Activities | Antimicrobial and anticancer properties | Potential for drug development |

| Medicinal Applications | Anti-inflammatory and antiviral agents | Investigated for therapeutic uses |

| Industrial Applications | Material development | Innovations in sustainable materials |

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitro-1-tosyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Methods: Coupling agents like CDI (used in imidazole derivatization, as noted in ) may apply to indazole tosylation, though specific protocols are unreported in the provided evidence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-6-nitro-1-tosyl-1H-indazole, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, nitroindazole intermediates (e.g., 3-methyl-6-nitro-1H-indazole) can be tosylated using p-toluenesulfonyl chloride in basic conditions (e.g., pyridine or DMF with K₂CO₃). Key steps include monitoring reaction progress via TLC (Rf ~0.37 in DCM:MeOH 30:1) and recrystallization from DMF/acetic acid to achieve >95% purity. Melting point analysis (186–188°C) and ESI-MS (m/z 177.7 [M+H]⁺) are critical for verification .

- Data Validation : Cross-check IR peaks for functional groups (e.g., NO₂ at 1515/1343 cm⁻¹, C=N at 1594 cm⁻¹) to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H-NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm for tosyl-CH₃).

- IR Spectroscopy : Confirm nitro (1515/1343 cm⁻¹) and sulfonamide (1330–1160 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (expected [M+H]⁺ ~382.3 g/mol).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data. Key parameters:

- Space Group : Determine via SHELXT .

- Anisotropic Displacement Parameters : Refine using SHELXL to model thermal motion .

- Validation Tools : Employ WinGX/ORTEP for visualizing ellipsoids and hydrogen-bonding networks .

Q. What strategies address contradictory bioactivity data in pharmacological studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.

- Off-Target Screening : Use kinase profiling (e.g., PKA, AMPA receptors) to rule out non-selective binding .

- Metabolite Analysis : LC-MS to detect degradation products that may interfere with activity .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound derivatives?

- Methodological Answer :

- Scaffold Modifications : Introduce substituents at the indazole C-4 position to sterically block off-target interactions.

- Computational Modeling : Dock derivatives into target receptors (e.g., mGluR5) using AutoDock Vina to predict binding affinities .

- Biological Validation : Test analogs in functional assays (e.g., cAMP modulation for PKA inhibition) .

Methodological Challenges and Solutions

Q. How to mitigate synthetic byproducts during large-scale preparation of this compound?

- Answer :

- Temperature Control : Maintain reflux <100°C to avoid nitro group decomposition.

- Workup Optimization : Use gradient pH extraction (e.g., dilute HCl wash) to remove unreacted tosyl chloride.

- Scale-Up Protocol : Batch sizes >180 g require slower addition of reagents to prevent exothermic side reactions .

Q. What statistical approaches are recommended for analyzing pharmacological data with high variability?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.